4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate
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Overview
Description
4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate is an organic compound with a complex structure that includes a benzyloxy group, a chlorocarbonyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Chlorocarbonyl Group: The benzyloxy compound is then reacted with phosgene (carbonyl chloride) to introduce the chlorocarbonyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the phenyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzyloxy group can be oxidized to form benzoic acid derivatives, while reduction can lead to the formation of benzyl alcohol derivatives.
Hydrolysis: The ester linkage in the phenyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of amides or esters.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of phenol and acetic acid.
Scientific Research Applications
4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in synthetic chemistry to create complex molecules with specific functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)phenyl acetic acid
- 4-(Benzyloxy)benzoyl chloride
- 4-(Benzyloxy)phenyl acetate
Comparison
4-(Benzyloxy)-2-(chlorocarbonyl)phenyl acetate is unique due to the presence of both a chlorocarbonyl group and a phenyl acetate moiety This combination allows for a diverse range of chemical reactions and applications
Properties
CAS No. |
61340-18-9 |
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Molecular Formula |
C16H13ClO4 |
Molecular Weight |
304.72 g/mol |
IUPAC Name |
(2-carbonochloridoyl-4-phenylmethoxyphenyl) acetate |
InChI |
InChI=1S/C16H13ClO4/c1-11(18)21-15-8-7-13(9-14(15)16(17)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
LUDHMZFCEZPNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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